Adenosine,cytidylyl-(3'(R)5')-
Description
Significance of Dinucleotides in Molecular Biology
Dinucleotides are fundamental molecules in virtually all life forms, playing a diverse array of critical roles in cellular processes. They are the basic repeating units that form the long polynucleotide chains of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), thereby serving as the primary carriers of genetic information. Beyond this foundational role, dinucleotides and their derivatives function as key players in metabolism, cell signaling, and enzymatic reactions.
One of the most well-known dinucleotides is Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), which, along with its phosphorylated and reduced forms (NADP+, NADH, and NADPH), is a crucial coenzyme in a vast number of redox reactions essential for cellular respiration and energy metabolism. nih.gov Flavin adenine dinucleotide (FAD) is another vital redox cofactor involved in key metabolic pathways. wikipedia.org
Dinucleotides also act as important signaling molecules. For instance, cyclic dinucleotides like cyclic di-GMP and cyclic GMP-AMP (cGAMP) have emerged as critical second messengers in bacteria and eukaryotes, regulating processes ranging from biofilm formation to innate immune responses. uni-muenchen.deacademie-sciences.fr Furthermore, dinucleotides can serve as primers for the initiation of RNA synthesis by DNA-dependent RNA polymerases. nih.gov The sequence of dinucleotides can also influence the structural properties of DNA, such as its bendability and the positioning of nucleosomes, thereby affecting chromatin organization and gene regulation.
The table below summarizes the key roles of dinucleotides in molecular biology.
| Role | Description | Examples |
| Building Blocks of Nucleic Acids | Serve as the fundamental units for the synthesis of DNA and RNA, carrying genetic information. | All possible dinucleotide combinations (e.g., ApG, CpT) |
| Coenzymes in Metabolism | Act as essential cofactors for enzymes involved in metabolic pathways, particularly redox reactions. | Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD) |
| Signaling Molecules | Function as second messengers in intracellular signaling cascades, regulating various cellular processes. | Cyclic di-GMP, Cyclic GMP-AMP (cGAMP) |
| Primers for Transcription | Initiate the synthesis of RNA by providing a starting point for RNA polymerase. | GpA, ApA, ApC, UpG nih.gov |
| Structural Determinants of DNA | Influence the local structure and flexibility of the DNA double helix, impacting DNA-protein interactions. | ApT, GpC |
Historical Perspectives on Dinucleotide Research
The study of dinucleotides has a rich history that is intertwined with the foundational discoveries of molecular biology. The early 20th century marked the beginning of our understanding of these crucial molecules.
A significant milestone was the discovery of nicotinamide adenine dinucleotide (NAD) in 1906 by Arthur Harden and William John Young during their investigations into yeast fermentation. They identified a heat-stable cofactor, which they called a "coferment," that was essential for alcoholic fermentation. Later, Hans von Euler-Chelpin elucidated the chemical structure of this coferment, revealing it to be a dinucleotide, a discovery for which he and Harden shared the Nobel Prize in Chemistry in 1929. Otto Heinrich Warburg further demonstrated the function of NAD as a hydride carrier in redox reactions in the 1930s.
The discovery and characterization of other dinucleotides and their functions followed. The elucidation of the double-helical structure of DNA by Watson and Crick in 1953 inherently highlighted the importance of dinucleotides as the repeating units of the genetic material. In the latter half of the 20th century, research expanded to understand the diverse roles of dinucleotides beyond their function in nucleic acids and basic metabolism. This led to the discovery of cyclic dinucleotides as signaling molecules and a deeper appreciation for how specific dinucleotide sequences influence DNA structure and protein recognition.
The table below highlights some of the key historical milestones in dinucleotide research.
| Year | Discovery | Researchers |
| 1906 | Discovery of a "coferment" (later identified as NAD) essential for yeast fermentation. | Arthur Harden and William John Young |
| 1929 | Elucidation of the dinucleotide structure of the coferment. | Hans von Euler-Chelpin |
| 1930s | Demonstration of the role of NAD in hydride transfer reactions. | Otto Heinrich Warburg |
| 1938 | Identification of FAD as a cofactor for D-amino acid oxidase. wikipedia.org | Otto Warburg and Walter Christian wikipedia.org |
| 1953 | The double helix model of DNA revealed the fundamental role of dinucleotides as its building blocks. | James Watson and Francis Crick |
| 1980s-Present | Discovery and characterization of cyclic dinucleotides as important second messengers in bacteria and eukaryotes. | Multiple researchers |
Postulated Natural Occurrence and Early Delineations of ApC
The specific dinucleotide Adenosine (B11128), cytidylyl-(3'(R)5')- has not been the subject of extensive research, and information regarding its natural occurrence is limited in the scientific literature. However, studies on the more general class of cytidylyl-(3'-5')-adenosine (CpA) dinucleotides provide a basis for understanding its potential properties and significance. The nomenclature "ApC" specifies the order of the nucleosides from the 5' to the 3' end, which is adenosine followed by cytidine (B196190).
Early research on dinucleotides like CpA focused on their synthesis and their properties as model systems for understanding the structure and function of RNA. For example, studies have explored the synthesis of CpA and its derivatives for use in biochemical and structural studies. researchgate.net The conformation of dinucleotides is of particular interest, as it provides insights into the folding of larger nucleic acid molecules. X-ray crystallography studies of CpA complexed with other molecules, such as the dye proflavine, have revealed that it can form self-paired, parallel-chain double-helical dimers. nih.govresearchgate.net
Research into the use of dinucleotides as primers for RNA synthesis has shown that RNA polymerases can have preferences for certain dinucleotide sequences, including ApC. nih.gov This suggests a potential role for ApC and its isomers in the initiation of transcription.
Structure
2D Structure
Properties
Molecular Formula |
C19H24N8O11P- |
|---|---|
Molecular Weight |
571.4 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O11P/c20-7-1-2-26(19(32)25-7)17-10(29)8(6(3-28)36-17)13(38-39(33,34)35)14-11(30)12(31)18(37-14)27-5-24-9-15(21)22-4-23-16(9)27/h1-2,4-6,8,10-14,17-18,28-31H,3H2,(H2,20,25,32)(H2,21,22,23)(H2,33,34,35)/p-1 |
InChI Key |
UPESFRSOPRIEII-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)C(C3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Biosynthesis and Synthetic Methodologies of Adenosine, Cytidylyl 3 R 5
Enzymatic Biosynthesis Pathways
The precise enzymatic pathways for the de novo biosynthesis of linear ApC in organisms are not extensively characterized. However, principles of enzymatic catalysis and substrate specificity from related nucleotide metabolic pathways can provide a framework for understanding how such a molecule could be formed.
Adenosine (B11128) Deaminase-Mediated Synthesis from Cytidine (B196190)
While the name might suggest a role in synthesis, Adenosine Deaminase (ADA) does not catalyze the formation of phosphodiester bonds required to create dinucleotides like ApC. The primary and well-established function of ADA is in purine (B94841) metabolism, where it catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. wikipedia.orgnih.gov This reaction involves the removal of an amino group from the adenine (B156593) base and its replacement with a keto group, a transformation critical for the breakdown of adenosine and the maintenance of immune system function. wikipedia.orgresearchgate.net
The synthetic utility of ADA in enzymatic processes is therefore not for linkage formation but for base modification. researchgate.net It can be used in chemoenzymatic synthesis to specifically convert a 6-aminopurine nucleoside (adenosine-like) into a 6-ketopurine nucleoside (inosine-like) without affecting other parts of the molecule. researchgate.net The formation of the ApC backbone itself would require a different class of enzymes, such as a polymerase or a synthetase, capable of forming phosphodiester bonds.
Enzymatic Specificity and Reaction Efficiency in ApC Formation
The enzymatic formation of a dinucleotide like ApC would be catalyzed by a synthetase or polymerase that utilizes adenosine triphosphate (ATP) and cytidine triphosphate (CTP) as substrates. The efficiency and specificity of such a reaction are governed by the enzyme's ability to recognize and bind both the purine nucleotide (ATP) and the pyrimidine (B1678525) nucleotide (CTP).
Enzymatic specificity in nucleotide metabolism varies widely. Some enzymes are highly specific; for example, CTP synthetase shows a strong preference for its substrates UTP and ATP. nih.gov Other enzymes exhibit broader promiscuity. Studies of human methionine adenosyltransferase (hMAT2A) show it can utilize not only its primary substrate ATP but also GTP, CTP, and UTP to synthesize the corresponding S-nucleosyl-L-methionine analogs. biorxiv.org In contrast, the E. coli version of the same enzyme is highly specific for ATP. biorxiv.org This divergence in specificity may be driven by the different relative concentrations of nucleotides within the cells of each organism, suggesting that promiscuity is tolerated in human cells where ATP levels are significantly higher than other NTPs. biorxiv.org
| Enzyme Specificity Profile | Kₘ for ATP | Kₘ for CTP | Predicted ApC Formation Efficiency | Rationale |
| High Specificity for ATP | Low | High | Low | The enzyme binds ATP much more readily than CTP, leading to inefficient utilization of CTP and low production of the heterodimer ApC. Homodimer (ApA) formation might be favored. |
| High Specificity for CTP | High | Low | Low | The enzyme binds CTP much more readily than ATP, leading to inefficient utilization of ATP and low production of ApC. Homodimer (CpC) formation might be favored. |
| Promiscuous / Dual Specificity | Low | Low | High | The enzyme binds both ATP and CTP with similar high affinity, allowing for efficient formation of the ApC heterodimer, dependent on substrate concentrations. biorxiv.org |
Chemical Synthesis Strategies for Dinucleotides Containing the ApC Linkage
The chemical synthesis of oligonucleotides, including dinucleotides like ApC, is a well-established field that allows for the precise, sequence-defined construction of these molecules. The phosphoramidite (B1245037) method is the gold standard for this process.
Phosphodiester Bond Formation Techniques
The core of ApC chemical synthesis is the creation of the 3'-5' phosphodiester bond. Current time information in Dordogne, FR. This linkage connects the 3'-hydroxyl group of adenosine to the 5'-hydroxyl group of cytidine via a phosphate (B84403) group. The phosphoramidite method, performed on an automated solid-phase synthesizer, is the most common technique and proceeds in the 3' to 5' direction.
The synthesis cycle involves four key steps:
Detritylation: The synthesis begins with the first nucleoside (cytidine) attached to a solid support (e.g., controlled pore glass) via its 3'-hydroxyl group. Its 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group. This DMT group is removed with a mild acid, such as trichloroacetic acid, to expose the reactive 5'-hydroxyl.
Coupling: The second nucleoside, an adenosine phosphoramidite derivative, is introduced. This building block has its 5'-hydroxyl protected with a DMT group and its 3'-position activated as a phosphoramidite. In the presence of an activator (e.g., tetrazole), the exposed 5'-hydroxyl of the support-bound cytidine attacks the phosphorus of the adenosine phosphoramidite, forming a phosphite (B83602) triester linkage.
Capping: To prevent unreacted cytidine molecules (which failed to couple) from participating in subsequent cycles, their free 5'-hydroxyl groups are permanently blocked or "capped," typically through acetylation.
Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in the presence of water. This completes one cycle. The process is then repeated, starting with the detritylation of the newly added adenosine, to extend the chain.
Protective Group Chemistry in Oligonucleotide Synthesis Relevant to ApC
Chemical synthesis of oligonucleotides is critically dependent on the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases and the sugar-phosphate backbone. frontiersin.orgnih.gov For the synthesis of ApC, several key protecting groups are employed.
5'-Hydroxyl Group: The 5'-hydroxyl of the incoming adenosine phosphoramidite is protected with an acid-labile dimethoxytrityl (DMT) group. Its removal in each cycle allows for chain elongation in the 5' direction.
Exocyclic Amines: The primary amino groups on the adenine (N⁶) and cytosine (N⁴) bases are reactive and must be protected. Typically, acyl protecting groups like benzoyl (Bz) are used for both. These groups are stable throughout the synthesis cycles but can be removed at the end using a base, such as concentrated ammonium (B1175870) hydroxide.
Phosphate Group: During the synthesis cycle, the phosphorus atom is protected as a phosphite triester. The non-bridging oxygen is protected with a β-cyanoethyl group, which is base-labile and is removed during the final deprotection step with ammonium hydroxide.
The following table summarizes the protecting groups essential for ApC synthesis.
| Moiety to Protect | Nucleoside | Protecting Group | Abbreviation | Deprotection Condition |
| 5'-Hydroxyl | Adenosine | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) |
| Exocyclic Amine (N⁶) | Adenosine | Benzoyl | Bz | Base (e.g., Ammonium Hydroxide) |
| Exocyclic Amine (N⁴) | Cytidine | Benzoyl | Bz | Base (e.g., Ammonium Hydroxide) |
| Phosphate Oxygen | Both | β-Cyanoethyl | - | Base (e.g., Ammonium Hydroxide) |
Scalability and Optimization of ApC Synthesis Methods
Scaling up the synthesis of ApC from the laboratory milligram scale to industrial-level production presents significant challenges. While the underlying phosphoramidite chemistry remains the same, the process must be optimized for larger quantities.
Translating a process from a small-scale benchtop synthesizer to a large-scale platform is not a linear process. nih.gov Key parameters that require careful consideration and optimization include:
Reaction Kinetics: Reagent delivery times, mixing efficiency, and reaction hold times must be adjusted to ensure complete reactions in larger columns or reactors.
Reagent Consumption: The volume of expensive reagents, such as the phosphoramidites and activator, increases dramatically. Process optimization aims to minimize excess reagent use without compromising the coupling efficiency, which is critical for the final product yield.
Process Control: Large-scale synthesizers require sophisticated automation and software to precisely control parameters like flow rates, temperatures, and reaction times. nih.gov Simulation software can help in developing and optimizing methods before implementation. nih.gov
Downstream Processing: After synthesis, the ApC dinucleotide must be cleaved from the solid support, fully deprotected, and purified. Scaling up these steps, particularly chromatographic purification, requires the development of robust and efficient methods to handle larger volumes and ensure high purity of the final product.
Biological Functions and Roles of Adenosine, Cytidylyl 3 R 5
Participation in Cellular Metabolic Pathways
Current scientific literature does not provide significant evidence for Adenosine (B11128), cytidylyl-(3'->5')- as an active or regulatory participant in major cellular metabolic pathways beyond its role as a constituent of RNA. As a dinucleotide, it is involved in the broader scope of nucleic acid metabolism, which includes the synthesis and degradation of RNA. wikipedia.orgreactome.org However, specific pathways where the free dinucleotide ApC plays a distinct role are not detailed in the available research.
Regulatory Functions in Gene Expression
There is no substantial evidence to suggest that Adenosine, cytidylyl-(3'->5')- functions as a signaling molecule or a direct regulator of gene expression in the manner of second messengers like cyclic adenosine monophosphate (cAMP). semanticscholar.org
Influence on Transcriptional Regulation and Post-Transcriptional Processing
While ApC is a component of messenger RNA (mRNA) transcripts and is therefore inherently involved in the processes of transcription and post-transcriptional processing, there is no indication that the free dinucleotide itself actively influences these regulatory mechanisms. Transcriptional regulation is primarily governed by transcription factors, enhancers, silencers, and epigenetic modifications like DNA methylation at CpG dinucleotides. nih.govresearchgate.netmdpi.com
Contributions to Nucleic Acid Biogenesis
The most specific role documented for Adenosine, cytidylyl-(3'->5')- outside of being a simple structural unit of RNA is its potential function as a primer in the initiation of transcription.
ApC as a Precursor in Deoxyribonucleic Acid and Ribonucleic Acid Synthesis
Nucleotides are the fundamental monomers for the synthesis of DNA and RNA. wikipedia.orgpressbooks.pub While mononucleotides (like ATP and CTP) are the direct precursors, research has explored the role of dinucleotides in initiating RNA synthesis. wikipedia.orgebsco.com
One study investigated the use of preformed dinucleotides as primers to initiate RNA synthesis by DNA-dependent RNA polymerases. karger.comnih.gov The findings indicated that under specific in vitro conditions, certain dinucleotides could prime transcription. Specifically, when using chromatin as a template and under limiting concentrations of wheat germ RNA polymerase II, ApC was one of the preferred dinucleotide primers for initiating RNA synthesis. karger.comnih.gov This suggests a potential role for ApC in facilitating the start of transcription at specific sequences, although the physiological relevance of this mechanism in vivo requires further investigation.
| Dinucleotide Primer | Observed Preference |
|---|---|
| GpA | Preferred |
| ApA | Preferred |
| ApC | Preferred |
| UpG | Preferred |
Molecular Interactions with Soluble Proteins: Case of Serum Albumin
The interaction of Adenosine, cytidylyl-(3'(R)5')- with soluble proteins, including the well-studied carrier protein serum albumin, has not been specifically characterized. Serum albumin is known to bind a wide variety of endogenous and exogenous molecules, including nucleotides and nucleic acids. researchgate.net Studies have shown that serum albumin can bind to single and double-stranded DNA and RNA, with the binding affinity being influenced by the length and sequence of the nucleic acid. researchgate.net
It is known that adenosine triphosphate (ATP) binds to serum albumin. nih.gov This interaction is influenced by factors such as pH. Given that serum albumin can bind adenosine and its phosphorylated derivatives, it is plausible that it could also bind the dinucleotide Adenosine, cytidylyl-(3'(R)5')-. The nature of this binding would likely involve a combination of hydrophobic and electrostatic interactions within the binding pockets of the albumin molecule. core.ac.ukyoutube.com However, without direct experimental data, the binding affinity and stoichiometry for this specific dinucleotide remain unknown.
The table below summarizes the general binding characteristics of nucleotides to serum albumin, which may provide a basis for hypothesizing the interaction with Adenosine, cytidylyl-(3'(R)5')-.
| Ligand | Binding to Serum Albumin | Potential Interaction Sites | Reference |
| Adenosine | Reported to bind to plasma albumin. | Specific sites not fully characterized. | drugbank.com |
| ATP | Binds to serum albumin, with pH-dependent affinity. | Suggested to be the second Cl- binding site. | nih.gov |
| Nucleic Acids (ssDNA, dsDNA, RNA) | Binds at two primary sites. | Not specified. | researchgate.netresearchgate.net |
Table 1: General Interactions of Nucleotides and Nucleic Acids with Serum Albumin
Enzymatic Hydrolysis and Interaction Dynamics of Adenosine, Cytidylyl 3 R 5
Interactions with Ribonucleases and Cleavage Specificity
The binding and cleavage of Adenosine (B11128), cytidylyl-(3'(R)5')- (ApC) by ribonucleases have been a subject of detailed study, providing insights into enzyme-substrate recognition and catalytic mechanisms.
Structural and Kinetic Studies of ApC Binding to Ribonuclease-A
The interaction between ApC and Ribonuclease-A (RNase-A) has been investigated using steady-state kinetics and ultraviolet difference spectroscopy. nih.gov These studies reveal that ApC acts as a competitive inhibitor of RNase-A. The binding of ApC to RNase-A is distinct from that of canonical substrates like uridylyl-3',5'-adenosine. nih.gov Kinetic analyses have demonstrated that the affinity of ApC for RNase-A is comparable to that of other 5'-nucleotide competitive inhibitors. oup.com
Elucidation of ApC Binding Sites on Ribonuclease-S (e.g., Cytidine (B196190) Moiety at B1/R1, Phosphate (B84403) Group at Po Site)
X-ray difference Fourier synthesis at 4 Å resolution has been employed to study the binding of ApC to Ribonuclease-S (RNase-S), a derivative of RNase-A. nih.govnih.gov These structural studies have elucidated a unique binding mode for ApC:
Cytidine Moiety : The cytidine portion of the dinucleotide binds to the primary pyrimidine-specific binding site (B1) and the R1 site of the enzyme. nih.govnih.gov
Adenosine Moiety : In contrast to typical substrates, the adenosine moiety of ApC protrudes into the solvent and is not spatially fixed. nih.govnih.gov
Phosphate Group : The phosphate group of ApC binds to a non-specific site designated as the "Po site". nih.govnih.gov This site has been previously identified as the binding location for the 5'-phosphate of uridine (B1682114) 3',5'-diphosphate. nih.gov It is suggested that the ε-amino group of Lysine 66 is the most likely component of this Po site. nih.gov
This binding orientation is notably different from substrates where the purine (B94841) moiety would typically interact with other specific binding pockets of the enzyme. oup.com
Effects of ApC on Ribonuclease Catalytic Activity and Substrate Recognition
As a competitive inhibitor, ApC affects the catalytic activity of RNase-A by competing with substrates for binding to the active site. oup.com The unique binding mode of ApC, particularly the non-specific binding of the phosphate group and the solvent-exposed adenosine moiety, influences how the enzyme recognizes and interacts with this dinucleotide. nih.govnih.gov This interaction does not lead to efficient cleavage in the same manner as canonical substrates, thus inhibiting the enzyme's function. The ultraviolet difference spectrum of the RNase-A:ApC complex is very similar to that of the RNase-A:5'-CMP complex, further supporting the specific binding of the cytidine portion to the enzyme's active site. oup.com
Dinucleotide-Dependent RNA Cleavage by Nucleobase-Specific Ribonucleases (e.g., RNase MC1, Cusativin)
The cleavage of RNA by certain ribonucleases is highly dependent on the specific dinucleotide sequence. Studies on enzymes like RNase MC1 and cusativin have highlighted these specificities. nih.govnih.gov
RNase MC1 : This enzyme efficiently cleaves the [A/U/C]pU dinucleotide bond. nih.govnih.gov However, it shows negligible cleavage of the GpU bond. nih.govnih.gov While it prefers uridine at the 3' position, the identity of the 5' base significantly influences cleavage efficiency. nih.gov For instance, ApC bonds are cleaved with extremely low efficiency by RNase MC1. nih.gov
Cusativin : Cusativin displays a broader specificity, efficiently cleaving Cp[U/A/G] dinucleotide combinations. nih.govnih.gov It also cleaves UpA and [A/U]pU bonds. nih.gov Notably, cusativin does not cleave sequences with tandem cytidines (CpC) or when the 3' base is cytosine, as seen with ApC, UpC, and GpC bonds. nih.govresearchgate.net
These findings underscore that for nucleobase-specific ribonucleases, the identity of both nucleotides in a dinucleotide sequence is critical for substrate recognition and cleavage. nih.gov
| Enzyme | Preferred Dinucleotide Cleavage Sites | Dinucleotide Bonds Not Cleaved or Cleaved with Low Efficiency |
| RNase MC1 | [A/U/C]pU | GpU, ApC |
| Cusativin | Cp[U/A/G], UpA, [A/U]pU | CpC, UpC, GpC, ApC |
Mechanisms of Enzymatic Degradation of ApC
The breakdown of ApC is primarily mediated by the hydrolytic action of nucleases.
Hydrolytic Enzymes and Their Role in ApC Breakdown (e.g., Proteases in General Context, Corolase APC-Peptidase Specific to Related Protein Hydrolysis)
The enzymatic degradation of dinucleotides like ApC is carried out by ribonucleases, which are a class of hydrolytic enzymes that catalyze the cleavage of phosphodiester bonds in RNA. wikipedia.org The process involves the formation of a 2',3'-cyclic monophosphate intermediate, followed by hydrolysis to a 3'-phosphorylated product. wikipedia.org While the provided context mentions proteases and "Corolase APC-Peptidase," it is important to clarify that proteases are enzymes that hydrolyze peptide bonds in proteins. The degradation of a dinucleotide like ApC falls under the purview of nucleases. The term "Corolase APC-Peptidase" appears to refer to an enzyme involved in protein hydrolysis and is not directly relevant to the breakdown of ApC. The primary enzymes responsible for ApC degradation would be non-specific ribonucleases or phosphodiesterases that can hydrolyze the phosphodiester bond between the adenosine and cytidine nucleosides.
Characterization of Controlled Enzymatic Hydrolysis Processes and Degradation Products
The controlled enzymatic hydrolysis of ApC is a critical process for understanding its stability and metabolic fate. This process is predominantly carried out by phosphodiesterases (PDEs), a class of enzymes that cleave the phosphodiester bonds in nucleic acids and related molecules.
Enzymatic Systems for Controlled Hydrolysis:
Snake Venom Phosphodiesterase (svPDE): This is a well-characterized exonuclease that hydrolyzes the phosphodiester bond of dinucleoside monophosphates. Studies on various dinucleotides have shown that svPDE can effectively cleave the bond between the phosphate group and the 5'-hydroxyl of the adenosine moiety in ApC. The hydrolysis proceeds via a mechanism that results in the retention of configuration at the phosphorus atom, suggesting the formation of a covalent nucleotide-enzyme intermediate nih.gov. Biochemical analyses have demonstrated that svPDEs can hydrolyze a range of nucleotides, with a preference for adenine-containing ones elifesciences.org.
Spleen Exonuclease: This enzyme provides an alternative method for the controlled hydrolysis of dinucleoside monophosphates. It also acts as a phosphodiesterase to break down the molecule into its constituent parts.
Process of Hydrolysis:
The enzymatic hydrolysis of ApC involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphodiester bond. This reaction is catalyzed by the active site of the phosphodiesterase. The general reaction can be summarized as follows:
Adenosine, cytidylyl-(3'(R)5')- + H₂O --(Phosphodiesterase)--> Adenosine-5'-monophosphate (AMP) + Cytidine
Alternatively, depending on the specific phosphodiesterase and reaction conditions, the hydrolysis could potentially yield adenosine and Cytidine-3'-monophosphate. However, cleavage resulting in a 5'-mononucleotide is more commonly reported for exonucleases like svPDE.
Degradation Products:
Under controlled enzymatic hydrolysis, ApC is broken down into its fundamental components. The primary degradation products that can be characterized are:
Adenosine-5'-monophosphate (AMP): A nucleotide composed of adenine (B156593), ribose, and a single phosphate group attached to the 5' position of the ribose.
Cytidine: A nucleoside consisting of cytosine and a ribose sugar.
Further degradation of AMP can occur through the action of nucleotidases, yielding adenosine and inorganic phosphate.
Interactive Data Table: Enzymes and Products of ApC Hydrolysis
| Enzyme System | Primary Degradation Products | Secondary Degradation Products (with additional enzymes) |
| Snake Venom Phosphodiesterase (svPDE) | Adenosine-5'-monophosphate (AMP), Cytidine | Adenosine, Inorganic Phosphate |
| Spleen Exonuclease | Adenosine-5'-monophosphate (AMP), Cytidine | Adenosine, Inorganic Phosphate |
Research Findings:
Detailed kinetic studies on the hydrolysis of various dinucleoside monophosphates by enzymes like snake venom phosphodiesterase have been conducted nih.gov. While specific kinetic parameters for ApC are not extensively documented in readily available literature, the known substrate specificity of svPDE suggests an efficient catalytic activity towards adenine-containing nucleotides elifesciences.org. The rate of hydrolysis is influenced by factors such as substrate concentration, enzyme concentration, pH, and temperature. Optimal conditions for the activity of many snake venom PDEs are typically observed at a pH between 8 and 8.5 and a temperature of 37°C dtu.dk.
In Vivo Pathways of ApC Catabolism
The in vivo catabolism of ApC is a crucial aspect of its biological role and regulation. While specific pathways dedicated exclusively to ApC are not extensively detailed, its breakdown is understood to be part of the broader metabolism of nucleotides and dinucleoside phosphates.
Extracellular and Intracellular Degradation:
Dinucleoside polyphosphates, which are structurally related to ApC, are known to be released into the extracellular space by various cell types, including platelets and endothelial cells nih.gov. Their inactivation is regulated by membrane-bound enzymes such as ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) and ecto-5'-nucleotidase nih.gov. It is plausible that extracellular ApC would be similarly hydrolyzed by ecto-phosphodiesterases.
Once inside the cell, ApC would be subject to catabolism by intracellular phosphodiesterases. The resulting AMP would enter the cellular nucleotide pool and can be either re-phosphorylated to ADP and ATP or further catabolized. Cytidine can be salvaged and re-phosphorylated to CTP or be deaminated to uridine, which can then be further metabolized.
Key Enzymes in Catabolism:
Phosphodiesterases (PDEs): A diverse superfamily of enzymes that hydrolyze phosphodiester bonds. Different PDE families exhibit varying substrate specificities and are localized in different cellular compartments, suggesting a complex regulation of dinucleotide metabolism.
5'-Nucleotidases: These enzymes catalyze the hydrolysis of 5'-mononucleotides, such as AMP, to their corresponding nucleosides (adenosine) and inorganic phosphate.
Adenosine Deaminase: This enzyme converts adenosine to inosine (B1671953), which can then be further metabolized.
Cytidine Deaminase: This enzyme catalyzes the deamination of cytidine to uridine.
Metabolic Fate of Degradation Products:
The products of ApC catabolism are integrated into the general purine and pyrimidine (B1678525) metabolic pathways.
AMP: Can be converted to adenosine by 5'-nucleotidase or re-phosphorylated to form ADP and ATP. Adenosine can be deaminated to inosine and subsequently catabolized to uric acid.
Cytidine: Can be phosphorylated to form cytidine monophosphate (CMP), which can then be converted to other cytidine nucleotides. Alternatively, it can be deaminated to uridine, which can be incorporated into RNA or degraded.
Interactive Data Table: Key Enzymes in ApC Catabolism and Their Functions
| Enzyme | Function |
| Phosphodiesterases (PDEs) | Hydrolyze the phosphodiester bond in ApC to yield AMP and cytidine. |
| 5'-Nucleotidases | Convert AMP to adenosine and inorganic phosphate. |
| Adenosine Deaminase | Deaminates adenosine to inosine. |
| Cytidine Deaminase | Deaminates cytidine to uridine. |
Summary of Catabolic Pathways:
Genomic and Transcriptomic Significance of Dinucleotide Composition Involving Apc
Dinucleotide Compositional Bias and its Biological Ramifications
The occurrence of dinucleotides in genomic sequences often deviates from expected frequencies based on the abundance of individual nucleotides. This phenomenon, known as dinucleotide bias, has profound biological consequences.
Analysis of Over- and Under-representation of Dinucleotides in Genomic Sequences
Genomic sequences exhibit distinct patterns of dinucleotide frequencies, with some being over-represented and others under-represented. nih.govpnas.org The calculation of observed versus expected (O:E) ratios is a common method to quantify this bias. scienceopen.comnih.govasm.org An O:E ratio greater than 1 indicates over-representation, while a ratio less than 1 signifies under-representation. scienceopen.comnih.gov
For instance, the CpG dinucleotide is notably under-represented in vertebrate genomes, a phenomenon linked to the methylation of cytosine, which can lead to its deamination into thymine. nih.govpnas.orgwikipedia.org This process contributes to the relative scarcity of CpG and a corresponding increase in TpG and ApC dinucleotides. nih.gov Conversely, homodinucleotides like AA and TT are often over-represented in many organisms. nih.govpnas.org The dinucleotide TA is almost universally under-represented across a wide phylogenetic range. nih.govpnas.org These biases serve as a genomic "signature" that can vary between different species and even between different genomic regions within the same organism. nih.gov
Table 1: General Trends of Dinucleotide Representation in Genomes
| Dinucleotide | Representation | Common Explanations |
|---|---|---|
| CpG | Under-represented in vertebrates | Methylation-induced deamination |
| TA | Under-represented universally | Avoidance of stop codons, mRNA instability |
| AA/TT | Over-represented in many organisms | Potential role of polymerase slippage |
| CpA/UpG | Over-represented across many viruses |
Lineage-Specific Dinucleotide Preferences: ApT vs. ApC in Eukaryotic Organisms (e.g., Drosophila species)
Studies in eukaryotic organisms, such as different species of Drosophila, have revealed lineage-specific preferences for certain dinucleotides. A notable example is the preference for ApT over ApC. pnas.org This preference can act in opposition to other evolutionary forces, such as those favoring GC-rich codons for translational efficiency. pnas.org
In the Drosophila melanogaster lineage, a reduced efficacy of selection for GC content has shifted the balance, leading to a stronger relative preference for T over C in an ApN context. This results in an apparent reversal of codon preference at NAY codons (where Y can be C or T). pnas.org In contrast, while the same opposing forces are present in the Drosophila simulans lineage, the stronger selection for GC-ending codons can mask the underlying preference for ApT over ApC. pnas.org These findings highlight the dynamic interplay of different evolutionary pressures in shaping the fine-scale nucleotide composition of genomes.
Influence of Dinucleotide Patterns on Deoxyribonucleic Acid Biophysical Properties (e.g., DNA Bendability, Chromatin Structure, DNA Repair, Protein Binding)
The arrangement of dinucleotides significantly influences the biophysical characteristics of the DNA molecule, which in turn affects crucial cellular processes.
Chromatin Structure: The packaging of DNA into chromatin is fundamentally influenced by the underlying DNA sequence. nih.govnih.gov Nucleosomes, the basic units of chromatin, are formed by wrapping DNA around histone proteins. oup.comjackwestin.com The positioning of nucleosomes is not random and is guided by the sequence-dependent bendability of DNA. nih.govresearchgate.net Sequences that are more easily bent are favored for wrapping around histones. oup.com For example, the periodic occurrence of certain dinucleotides at roughly 10-base-pair intervals facilitates the wrapping of DNA around the histone octamer. nih.govresearchgate.net Conversely, stiff sequences, such as poly(A) tracts, are often excluded from nucleosomes. researchgate.net The distribution of dinucleotides like CpG has also been correlated with higher-order chromatin structures like topologically associating domains (TADs). nih.gov
DNA Repair: The context of a dinucleotide can influence the efficiency and outcome of DNA repair processes. nih.gov
Protein Binding: The specific sequence of DNA, including its dinucleotide composition, is a primary determinant for the binding of various proteins, including transcription factors. nih.gov The structural properties of DNA conferred by its dinucleotide content can create specific topographies that are recognized by DNA-binding proteins. researchgate.net
Dinucleotide Frequencies in Viral Genomes and Host-Pathogen Interactions
The study of dinucleotide frequencies in viral genomes provides insights into the intricate relationship between viruses and their hosts.
Suppression of CpG and UpA Dinucleotides in RNA Viruses and Implications for ApC Context
A striking feature of many RNA viruses that infect vertebrates is the profound suppression of CpG and UpA dinucleotides. nih.govnih.govnih.govoup.com This suppression is thought to be a strategy to evade the host's innate immune system. mdpi.comnih.govunimib.it The host protein ZAP (zinc-finger antiviral protein) can recognize and target viral RNAs with high CpG content for degradation. mdpi.comnih.govunimib.it By reducing their CpG content, viruses can better mimic the dinucleotide composition of the host's own messenger RNAs and avoid this surveillance mechanism. nih.govunimib.it
The suppression of CpG dinucleotides can indirectly affect the frequency of ApC. The mutational process that leads to CpG depletion in vertebrate DNA (methylation followed by deamination) results in the creation of TpG and ApC dinucleotides. nih.gov While this is a known mechanism in DNA genomes, the pressures shaping RNA virus genomes are more directly related to immune evasion. The avoidance of CpG and UpA can lead to a compensatory increase in other dinucleotides, including CpA and UpG, which are often over-represented in viral genomes. nih.govnih.gov
Functional Consequences of Dinucleotide Bias on Viral Replication and Attenuation
The dinucleotide composition of a viral genome has direct functional consequences for its ability to replicate and cause disease. nih.govoup.com Experiments involving the artificial manipulation of dinucleotide frequencies in viral genomes have demonstrated this link.
Increasing the frequency of CpG and UpA dinucleotides in the genome of viruses like echovirus 7 has been shown to severely impair their replication kinetics, leading to smaller plaques and lower viral output. nih.govoup.com Conversely, removing CpG and UpA dinucleotides can enhance viral replication, allowing the modified virus to outcompete the wild-type virus. nih.govoup.com
This phenomenon has significant implications for vaccine development. By synthetically increasing the CpG or UpA content of a virus, it is possible to create attenuated (weakened) versions of the virus. mdpi.comnih.govfrontiersin.orgfrontiersin.org These attenuated viruses can still elicit an immune response but are less capable of causing disease, making them potential candidates for live-attenuated vaccines. mdpi.comfrontiersin.org Therefore, the dinucleotide bias, including the context of ApC, is a critical factor in the interplay between viral evolution and host defense, with practical applications in vaccinology. frontiersin.orgfrontiersin.org
Table 2: Impact of Dinucleotide Frequency on Viral Replication
| Dinucleotide Modification | Effect on Viral Replication | Potential Application |
|---|---|---|
| Increase CpG/UpA frequency | Attenuation (reduced replication) | Live-attenuated vaccine development |
| Decrease CpG/UpA frequency | Enhanced replication | Research on viral fitness, vaccine production |
Observational Data on ApC Preference in Specific Viral Lineages (e.g., SARS-CoV-2)
Analysis of the dinucleotide composition of viral genomes provides insights into their adaptation and evolution. In the case of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic, studies have revealed specific preferences for certain dinucleotides.
Observational data from the analysis of SARS-CoV-2 genomes has shown that the ApC dinucleotide is marginally preferred. researchgate.net A robust base compositional analysis of SARS-CoV-2 found that the relative abundance of ApC was 1.23 ± 0.02, indicating a slight over-representation compared to what would be expected from the individual frequencies of Adenine (B156593) (A) and Cytosine (C). researchgate.net This preference is part of a broader pattern of dinucleotide biases within the viral genome. For instance, the same analysis revealed a strong over-representation of UpG (1.38 ± 0.02) and CpA (1.27 ± 0.02) dinucleotides, while the CpG dinucleotide was found to be significantly under-represented (0.39 ± 0.01), a pattern that mirrors its host, Homo sapiens. researchgate.net
The table below summarizes the relative abundance of selected dinucleotides observed in the SARS-CoV-2 genome.
| Dinucleotide | Relative Abundance (Mean ± SD) | Interpretation |
| UpG | 1.38 ± 0.02 | Over-represented |
| CpA | 1.27 ± 0.02 | Over-represented |
| ApC | 1.23 ± 0.02 | Marginally Preferred |
| CpU | 1.18 ± 0.03 | Marginally Preferred |
| UpA | 0.82 ± 0.03 | Marginally Avoided |
| ApU | 0.81 ± 0.02 | Marginally Avoided |
| UpC | 0.82 ± 0.01 | Marginally Avoided |
| CpG | 0.39 ± 0.01 | Highly Under-represented |
Data sourced from a compositional analysis of SARS-CoV-2 genomes. researchgate.net
This observed preference for ApC, alongside biases for other dinucleotides, suggests that the viral genome is shaped by specific evolutionary pressures within the host environment. While the CpG suppression in SARS-CoV-2 is a well-documented strategy to evade host antiviral defenses, the slight preference for ApC may be linked to other factors such as optimizing codon usage or maintaining specific RNA structures. mdpi.comnih.gov
Evolutionary Pressures: Mutational Dynamics and Selective Forces Shaping Dinucleotide Frequencies
The frequencies of dinucleotides like ApC in genomes are not random; they are the result of a complex interplay between mutational dynamics and selective forces over evolutionary time. nih.gov These pressures can vary significantly across different organisms and even within different regions of a single genome. nih.govnih.gov
Mutational Dynamics: Mutational biases are a primary driver of dinucleotide composition. mdpi.com The cellular machinery that replicates and repairs nucleic acids does not operate with perfect uniformity, leading to predictable patterns of mutations. For example, in many animal viruses and vertebrate genomes, there is a general suppression of CpG dinucleotides. mdpi.comnih.gov This is often initiated by the methylation of cytosine in a CpG context, which can then be deaminated to thymine, resulting in a C-to-T mutation. mdpi.com This process indirectly influences the frequencies of other dinucleotides. As CpG is suppressed, the available pool of nucleotides changes, which can lead to a compensatory increase in other dinucleotides. For instance, the depletion of CpG through silent mutations in influenza A virus has been shown to lead to an over-representation of UpG and CpA. oup.com
Host-induced mutations also play a role. Enzymes like APOBEC (Apolipoprotein B mRNA Editing Catalytic Polypeptide-like) and ADAR (Adenosine Deaminases Acting on RNA) are part of the host's antiviral defenses and can introduce specific mutations into viral genomes, thereby altering their nucleotide and dinucleotide composition. mdpi.com
Selective Forces: Natural selection acts on the mutational variations to shape dinucleotide frequencies. Several selective forces are at play:
Host Immune Evasion: The underrepresentation of CpG in many RNA viruses is a classic example of selection to avoid recognition by the host's innate immune system, specifically by proteins like the Zinc Finger Antiviral Protein (ZAP). mdpi.com Similarly, UpA dinucleotides can be targeted by RNase L, another antiviral enzyme, leading to their suppression in viral genomes. mdpi.com
Structural Requirements: The primary sequence of nucleotides, including the arrangement of dinucleotides, determines the secondary and tertiary structure of RNA. nih.gov These structures are often crucial for the RNA molecule's function, such as regulating gene expression or serving as a scaffold for protein complexes. nih.govnih.gov Selection will therefore favor dinucleotide compositions that promote functionally important RNA structures.
Translational Efficiency: As discussed in a later section, dinucleotide composition can influence how efficiently a messenger RNA (mRNA) is translated into protein. Selection may favor certain dinucleotides that optimize the speed and accuracy of protein synthesis. nih.gov
Recombination and Gene Conversion: In some organisms, processes like biased gene conversion can favor G and C nucleotides, acting as a selective force that can counteract a mutational bias toward A and T (or U in RNA). nih.gov
The frequencies of dinucleotides such as AC, AG, CA, CT, GA, GT, TC, and TG have been found to be well-conserved across a wide range of bacterial and archaeal genomes, suggesting they may be vestiges of the primordial genome that have been maintained by fundamental evolutionary constraints. nih.govnih.gov This conservation highlights that while some dinucleotide frequencies are highly variable due to specific host-pathogen interactions, others are shaped by more universal and ancient evolutionary pressures. nih.govnih.gov
Role of Dinucleotides in RNA Secondary Structure and Translational Control
The sequence of dinucleotides in an RNA molecule is a critical determinant of its biological function. Beyond simply encoding genetic information, this sequence dictates the molecule's three-dimensional shape and influences the efficiency with which it is translated into protein.
Modulation of Messenger RNA Secondary Structure by Dinucleotide Content
An mRNA molecule is not a simple linear string of nucleotides; it folds upon itself to form complex secondary structures like hairpins, loops, and stems through intramolecular base pairing. nih.govnih.gov These structures are not random and are fundamentally governed by the underlying nucleotide sequence, including the relative abundance and distribution of specific dinucleotides. nih.gov
The stability of these secondary structures is crucial for many aspects of the mRNA lifecycle. For example, the structure of the 5' untranslated region (UTR) can influence the initiation of translation, while structures within the coding sequence can affect the rate of ribosome movement. nih.govelsevierpure.com The formation of these structures is dependent on complementary base pairing (A with U, and G with C, as well as G:U wobble pairs). nih.gov The dinucleotide composition directly impacts the probability and stability of these pairings. For instance, a sequence rich in GC dinucleotides will have a higher potential for forming stable secondary structures due to the three hydrogen bonds in a G-C pair, compared to the two in an A-U pair.
Research has shown that the genetic code itself creates a periodic pattern of secondary structure in mRNA. nih.gov The relative abundances of dinucleotides are important for maintaining this structural periodicity. nih.gov Adenosine-to-inosine (A-to-I) editing, a common form of RNA modification, can stabilize RNA secondary structures by changing A-U pairs to more stable I-U pairs (as inosine (B1671953) is read as guanine), thereby reducing the accessibility of the mRNA to microRNAs and potentially protecting it from degradation. nih.gov This highlights a direct link between nucleotide content, RNA structure, and mRNA stability.
The specific arrangement of dinucleotides can create or destroy local structural motifs. The presence of an ApC dinucleotide, for example, contributes to the local sequence context that may either favor single-strandedness in a loop or be part of a more stable helical stem, depending on the complementary sequence. Therefore, the selection pressures that shape dinucleotide frequencies are intrinsically linked to the selection for functional RNA secondary structures. nih.gov
Impact on Translational Efficiency and Protein Synthesis
Translational control is a critical layer of gene regulation, and the composition of an mRNA molecule, including its dinucleotide content, can significantly influence the efficiency of protein synthesis. dntb.gov.ua This influence is exerted through several mechanisms:
Codon Usage Bias: The genetic code is degenerate, meaning multiple codons can specify the same amino acid. However, these synonymous codons are not used with equal frequency. This "codon usage bias" can be influenced by the underlying dinucleotide frequencies. nih.gov Organisms often exhibit a preference for codons that correspond to more abundant tRNA molecules, which can enhance the speed and efficiency of translation. researchgate.net The depletion of CpG and UpA dinucleotides in viruses, for example, directly shapes their synonymous codon usage. mdpi.com
Ribosome Pausing: The secondary structure of an mRNA can physically impede the progress of the ribosome along the transcript. nih.gov Strong, stable hairpins within the coding sequence can cause the ribosome to pause or even dissociate. Dinucleotide content, by modulating the stability of these structures, can therefore regulate the rate of translation elongation. In some cases, this pausing is functional, allowing time for the nascent polypeptide chain to fold correctly. mdpi.com
Translation Initiation: The efficiency of translation is often determined at the initiation step, where the ribosome assembles on the mRNA. The secondary structure around the start codon is particularly important. A loose, unstructured region is generally thought to facilitate ribosome binding and initiation. nih.gov Therefore, dinucleotide compositions that minimize stable secondary structures in this region can lead to higher rates of protein synthesis.
Information on "Adenosine, cytidylyl-(3'(R)5')-" in the Context of Ribonucleoprotein Biology is Not Currently Available
Following a comprehensive review of available scientific literature, no specific information has been found regarding the chemical compound "Adenosine, cytidylyl-(3'(R)5')-" and its role in ribonucleoprotein biology or its association with the Adenomatous Polyposis Coli (APC) protein.
Extensive searches have been conducted to locate research data on the interaction of this specific compound with RNA-binding proteins, its potential inclusion in ribonucleoprotein (RNP) granules, and its function in the subcellular localization of messenger RNA. These searches have not yielded any results that directly mention or allude to "Adenosine, cytidylyl-(3'(R)5')-".
While there is a significant body of research on the roles of adenosine (B11128) and its derivatives in RNA biology, and on the function of the APC protein as an RNA-binding protein that contributes to RNA localization, a direct link to the specified compound "Adenosine, cytidylyl-(3'(R)5')-" has not been established in the accessible scientific literature.
Consequently, it is not possible to provide a detailed and scientifically accurate article on "Adenosine, cytidylyl-(3'(R)5')- in Ribonucleoprotein Biology and Subcellular RNA Localization" as per the requested outline. The absence of data on this specific molecule prevents a factual discussion of its association with the APC protein, its role in the dynamics of RNP granules, or its involvement in the regulation of localized translation.
Further research would be required to determine if "Adenosine, cytidylyl-(3'(R)5')-" has a role in these biological processes. At present, the scientific community has not published findings on this particular subject. Therefore, the generation of the requested article with the specified detailed research findings and data tables is not feasible.
Adenosine, Cytidylyl 3 R 5 in Ribonucleoprotein Biology and Subcellular Rna Localization
Implications for Neuronal Development and Function
The precise spatial and temporal control of protein synthesis is paramount for the proper development and function of the nervous system. Adenosine (B11128) signaling and the localized translation of RNA play significant roles in orchestrating the complex processes of neuronal growth, guidance, and the assembly of critical cytoskeletal structures.
Coordination of Axon and Dendrite Growth and Guidance through RNA Localization
The growth and guidance of axons and dendrites are fundamental to establishing correct neural circuits. These processes are directed by growth cones, highly motile structures at the tips of neurites that navigate the extracellular environment by responding to guidance cues. Adenosine acts as one such extracellular signaling molecule. nih.gov Through the activation of specific receptors, such as the A2A receptor, adenosine can promote axonal elongation and dendritic branching. nih.gov This signaling is intricately linked to the local control of the cytoskeleton within the growth cone. nih.gov
A key mechanism for this local control is the localization of specific mRNAs and their subsequent on-demand translation. This allows a growth cone to rapidly respond to guidance cues by synthesizing the necessary proteins to remodel its cytoskeleton, thereby steering the neurite. For example, attractive cues can trigger the local translation of proteins that promote cytoskeletal assembly, while repulsive cues can induce the synthesis of proteins that lead to disassembly. nih.gov
The transport of mRNA to these distal neuronal compartments is mediated by RNP complexes. These granules contain the mRNA, RBPs, ribosomes, and other translational machinery, often in a translationally repressed state. Upon receiving an external signal, such as the binding of a guidance cue to a receptor, intracellular signaling cascades are initiated that relieve this repression and activate local protein synthesis. Signaling pathways involving second messengers like cyclic AMP (cAMP), a derivative of adenosine triphosphate, are crucial in modulating growth cone turning in response to guidance cues.
Table 1: Key Research Findings on Adenosine Signaling and RNA Localization in Neuronal Growth
| Finding | Implication for Neuronal Development | Key Molecules Involved |
| Activation of Adenosine A2A receptors enhances dendritic branching and promotes axonal elongation. nih.gov | Adenosine acts as an extracellular cue that directly influences the morphological development of neurons. | Adenosine, A2A Receptor, PI3K, MAPK, PLC |
| Guidance cues like Netrin-1 and Semaphorin 3A trigger local protein synthesis in the growth cone. nih.govmdpi.com | Local translation is a critical mechanism for growth cone steering and axon guidance. | Netrin-1, SEMA3A, mTOR, RHOA, β-actin mRNA |
| RNA-binding proteins (RBPs) form ribonucleoprotein (RNP) complexes to transport mRNA into neurites. nih.gov | RNP granules are the primary vehicles for delivering the blueprint for local protein synthesis. | FMRP-CYFIP1 complex, ZBP1 |
| Cyclic AMP (cAMP) signaling modulates growth cone turning responses to guidance cues. | Intracellular second messengers link extracellular signals to the local translational machinery. | cAMP, Protein Kinase A (PKA) |
Proposed Self-Organizing Models for Subunit Synthesis Localization in Microtubule Assembly
Microtubules are essential components of the neuronal cytoskeleton, providing structural support and acting as tracks for intracellular transport. The dynamic assembly and disassembly of microtubules are critical for processes like axon and dendrite growth. The concept of self-organization is central to understanding how complex microtubule structures, such as the radial arrays in growth cones or the mitotic spindle, are formed. pnas.orgibiology.org
One proposed model for achieving this organization involves the localized synthesis of microtubule subunits (tubulins) and microtubule-associated proteins (MAPs). By controlling where these essential building blocks are produced, a cell can spatially regulate microtubule assembly and dynamics. For instance, the localization of tubulin mRNA to areas of active growth could provide a ready supply of subunits, promoting microtubule extension in that specific direction.
This model posits that the localization of mRNAs for cytoskeletal components is a key driver of cytoskeletal self-organization. The transport of these mRNAs via RNP granules to specific subcellular sites, followed by their localized translation, creates high local concentrations of the necessary proteins. creative-proteomics.com This spatially restricted protein synthesis can break the symmetry of the cell, directing the formation and stabilization of cytoskeletal structures. For example, the localized translation of a microtubule-severing enzyme at the leading edge of a migrating cell can locally increase microtubule dynamics, a process necessary for cell motility. creative-proteomics.comfrontiersin.org This principle is directly applicable to the growth cone, where precise control over microtubule dynamics is essential for navigation.
The self-organization of microtubules is therefore not just a property of the proteins themselves but is intricately linked to the upstream processes of gene expression, specifically the subcellular localization and controlled translation of their corresponding mRNAs.
Table 2: Principles of Self-Organizing Models in Microtubule Assembly
| Principle | Description | Relevance to Neuronal Function |
| Localized Subunit Synthesis | The translation of tubulin and MAP mRNAs is restricted to specific subcellular domains. | Provides building blocks for microtubule growth precisely where needed, such as in an extending axon or growth cone. |
| Reaction-Diffusion Mechanisms | Microtubule formation can create local gradients in tubulin concentration, which in turn influences the growth of neighboring microtubules. pnas.org | This process can lead to the spontaneous formation of large-scale, ordered structures like microtubule arrays from an initially homogenous solution of subunits. |
| Regulation by MAPs and Motors | The local synthesis of MAPs (e.g., stabilizers, severing enzymes) and motor proteins can locally modulate microtubule dynamics and organization. creative-proteomics.comspandidos-publications.com | Allows for fine-tuning of the cytoskeleton in response to guidance cues, enabling growth cone turning and neurite branching. |
| Symmetry Breaking | A localized signal (e.g., receptor activation) triggers localized translation, creating an internal asymmetry that directs the organization of the cytoskeleton. | This is the fundamental process by which a growth cone translates an external directional cue into directed growth. |
Q & A
Q. How do 2′-O-methylation modifications influence the duplex stability and conformational dynamics of Adenosine,cytidylyl-(3'(R)5')- complexes?
- Methodological Answer : 2′-O-methylation reduces duplex flexibility, increasing Tm by 5–10°C (measured via thermal denaturation at 260 nm). NMR shows restricted ribose puckering (C3′-endo), while molecular dynamics simulations correlate methylation with reduced solvent accessibility in minor grooves .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
